3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c19-18(20,21)15-7-4-8-16(22-15)25-13-11-23(12-13)17(24)9-10-26-14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPBZMXOSBWIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one generally involves multiple steps, often starting from basic organic building blocks:
Formation of the Azetidine Ring: : This step typically employs cyclization reactions using appropriate reagents and catalysts.
Incorporation of the Phenylthio Group: : This involves nucleophilic substitution reactions where a phenylthio group is introduced.
Attachment of the Pyridinyl Group: : This part of the synthesis uses coupling reactions facilitated by catalysts such as palladium or copper.
Final Assembly: : Combining the intermediate products through strategic condensation or substitution reactions under specific conditions.
Industrial Production Methods
Large-scale production may leverage optimized synthetic pathways, aiming for high yields and purity. Common industrial techniques include batch processing and continuous flow synthesis, both employing state-of-the-art reactors and automation for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Conversion of the sulfur moiety into sulfoxides or sulfones.
Reduction: : Potential reduction of the ketone group to alcohols.
Substitution: : Possible nucleophilic or electrophilic substitutions on the phenyl ring or azetidine moiety.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilization of halogens, nucleophiles, or electrophiles under varied conditions.
Major Products
Oxidation of sulfur produces sulfoxides or sulfones.
Reduction of the ketone yields secondary alcohols.
Substitution reactions result in various functionalized derivatives.
Scientific Research Applications
3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one is employed in diverse fields:
Chemistry: : Used as a precursor in complex molecule synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its interactions with biomolecules and potential as a bioactive agent.
Medicine: : Examined for its therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials and catalysts.
Mechanism of Action
The compound's biological effects are primarily mediated through its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Modulation of signaling pathways, enzyme inhibition, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylthio)-1-(2-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Similar structure with slight variations.
3-(Phenylthio)-1-(4-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Another structural analogue.
4-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Differing in the position of the phenylthio group.
Uniqueness
The uniqueness of 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one lies in its specific functional groups and their arrangement, leading to distinct chemical reactivity and biological activity profiles.
That should cover it! Let's keep the chemistry chat rolling. Anything more you want to delve into about this molecule, or shall we switch to something else entirely?
Biological Activity
The compound 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and its structure includes a phenylthio group, a trifluoromethyl pyridine moiety, and an azetidine ring. The trifluoromethyl group is known to enhance lipophilicity and influence the biological activity of compounds significantly.
Anticancer Properties
Research indicates that derivatives of pyridine, particularly those with trifluoromethyl substitutions, often exhibit anticancer activity. For instance, compounds containing the trifluoromethyl group have been shown to possess significant potency against various cancer cell lines. A study reported that certain pyridine derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting that the introduction of the trifluoromethyl group enhances their cytotoxic effects .
TRPV1 Antagonism
The compound's structural features suggest potential interactions with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Compounds designed with similar scaffolds have shown promising results as TRPV1 antagonists. For example, a related compound demonstrated an IC50 value of 0.3 nM against TRPV1, indicating that modifications in the C-region of pyridine derivatives can lead to enhanced receptor selectivity and potency .
Analgesic Activity
In vivo studies have indicated that certain derivatives of pyridine can exhibit analgesic properties . The analgesic effect is hypothesized to be mediated through TRPV1 antagonism, which plays a critical role in pain signaling pathways. The compound's ability to block capsaicin-induced hyperalgesia has been documented, suggesting its potential application in pain management therapies .
Structure-Activity Relationships (SAR)
The biological activity of 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one can be rationalized through SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Phenylthio Substitution | Enhances interaction with biological targets |
| Azetidine Ring | Contributes to receptor binding affinity |
These findings suggest that modifications to the compound's structure can significantly influence its pharmacological profile.
Case Studies
Several case studies have documented the effects of similar compounds on various biological systems:
- Anti-tumor Activity : A study on related pyridine derivatives showed significant anti-tumor activity in vitro against breast cancer cell lines, with some compounds achieving IC50 values below 10 µM .
- Pain Models : In formalin pain models, compounds structurally similar to 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one demonstrated substantial analgesic effects, supporting their potential as therapeutic agents for pain relief .
Q & A
Basic: What are the critical synthetic steps and optimization strategies for this compound?
Answer:
The synthesis involves three key steps:
Azetidine functionalization : React 3-hydroxyazetidine with 6-(trifluoromethyl)pyridin-2-ol under SN2 conditions (e.g., NaH in DMF, 0–5°C) to form the ether linkage .
Ketone introduction : Couple the azetidine intermediate with 3-(phenylthio)propanoic acid using EDCI/HOBt in dichloromethane.
Purification : Use gradient column chromatography (ethyl acetate/hexane, 20–50%) to isolate the product (≥95% purity).
Optimization strategies include:
- Maintaining anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.
- Using a 1.2:1 molar ratio of pyridinol to azetidine to minimize unreacted starting material .
Basic: Which analytical techniques are most effective for structural confirmation?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and phenylthio groups) and azetidine protons (δ 3.5–4.5 ppm) .
- ¹³C NMR : Confirm the ketone carbonyl (δ ~210 ppm) and trifluoromethyl carbon (δ 120–125 ppm, quartets via ¹⁹F coupling) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺, calculated for C₂₂H₂₀F₃NO₂S: 428.1092).
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .
Advanced: How can researchers design assays to evaluate its enzyme inhibition potential?
Answer:
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s lipophilic trifluoromethyl and phenylthio groups.
- In Vitro Assays :
- Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and validate with dose-response curves.
Advanced: What methodologies assess metabolic stability and metabolite identification?
Answer:
- Liver Microsome Assays : Incubate the compound (10 μM) with human liver microsomes (37°C, NADPH regeneration system) for 0–60 min. Quantify remaining parent compound via LC-MS/MS .
- Metabolite Profiling : Use UPLC-QTOF-MS to detect phase I (oxidation at sulfur) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference libraries.
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using luminescent substrates (e.g., P450-Glo™ assays) .
Advanced: How to address poor aqueous solubility in preclinical studies?
Answer:
- Co-solvent Systems : Use 10% DMSO/PBS (v/v) for in vitro assays. For in vivo, employ cyclodextrin complexes (e.g., HP-β-CD at 20% w/v) to enhance solubility.
- Nanoformulation : Prepare PLGA nanoparticles (100–200 nm via solvent evaporation) to improve bioavailability. Characterize using dynamic light scattering (DLS) .
- Polymorph Screening : Perform DSC and PXRD to identify stable crystalline forms with higher solubility .
Advanced: What computational approaches predict target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to the ATP pocket of EGFR kinase (PDB: 1M17). Focus on hydrogen bonds between the ketone and Thr766, and π-stacking of phenylthio with Phe723 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interaction).
- QSAR Modeling : Train models on analogues from to correlate substituents (e.g., trifluoromethyl position) with IC₅₀ values.
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Activation Issues : Replace EDCI with DCC (higher reactivity for sterically hindered amines).
- Side Reactions : Add 4Å molecular sieves to absorb water and prevent ketone hydration.
- Alternative Coupling Reagents : Test T3P (propylphosphonic anhydride) in acetonitrile, which improves yields to >75% in similar azetidine ketones .
Advanced: What strategies mitigate toxicity risks in early development?
Answer:
- Cytotoxicity Screening : Use HepG2 cells (MTT assay) and primary hepatocytes (LDH release) to identify hepatotoxicity.
- Genotoxicity : Conduct Ames tests (TA98 and TA100 strains) with/without metabolic activation (S9 fraction). A negative result reduces regulatory risks .
- hERG Inhibition : Patch-clamp assays to assess cardiac liability (IC₅₀ >10 μM is preferable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
